6-Isopropyl[1,2,4]triazolo[1,5-a]pyrimidin-2-amine
Description
6-Isopropyl[1,2,4]triazolo[1,5-a]pyrimidin-2-amine is a nitrogen-rich bicyclic heterocyclic compound featuring a triazolopyrimidine core substituted with an isopropyl group at position 6 and an amine group at position 2. This compound belongs to the [1,2,4]triazolo[1,5-a]pyrimidine family, which is widely studied for its diverse biological activities, including herbicidal, antimicrobial, and anticancer properties . The isopropyl substituent at position 6 introduces steric bulk and moderate lipophilicity, which may influence its pharmacokinetic and pharmacodynamic profiles compared to other derivatives.
Structure
3D Structure
Properties
IUPAC Name |
6-propan-2-yl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N5/c1-5(2)6-3-10-8-11-7(9)12-13(8)4-6/h3-5H,1-2H3,(H2,9,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLLAHBDMHJFUBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CN2C(=NC(=N2)N)N=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Isopropyl[1,2,4]triazolo[1,5-a]pyrimidin-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-amino-1,2,4-triazole with isopropyl isocyanate, followed by cyclization with formamide under reflux conditions. The reaction is usually carried out in the presence of a catalyst such as zinc chloride to facilitate the cyclization process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve product purity. These methods are designed to be scalable and cost-effective, making them suitable for large-scale production.
Chemical Reactions Analysis
Substitution Reactions at the C-2 Amine
The primary amine at position 2 undergoes nucleophilic substitution or acylation:
Acylation
Reacts with benzoyl chloride or acyl chlorides in pyridine or DCM to form amides :
Example :
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Reaction with 3,4-dimethoxybenzoyl chloride yields 2-(3,4-dimethoxybenzamido)-6-isopropyl triazolo[1,5-a]pyrimidine .
Alkylation
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Limited direct alkylation due to steric hindrance from the isopropyl group. Successful alkylation requires activated alkyl halides (e.g., benzyl bromide) .
Electrophilic Aromatic Substitution (EAS)
The triazole-pyrimidine core participates in EAS, primarily at positions 5 and 7 (pyrimidine ring):
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Nitration : Requires HNO₃/H₂SO₄ under controlled conditions (0–5°C) .
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Sulfonation : Achieved with fuming H₂SO₄, yielding sulfonic acid derivatives .
Oxidative Cyclization
Oxidative coupling reactions form larger heterocyclic systems:
Conditions : Iodine in ethanol at 80°C for 12 hours .
Demethylation and Hydrolysis
Methoxy groups (if present) undergo demethylation with BBr₃ in DCM :
Example :
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Demethylation of 5,7-dimethoxy derivatives yields catechol analogs with enhanced hydrogen-bonding capacity .
Metal-Catalyzed Cross-Coupling
Limited examples exist, but Suzuki-Miyaura coupling is feasible at halogenated positions (e.g., C-5 bromo derivatives) :
Biological Interactions via Hydrogen Bonding
The C-2 amine and pyrimidine N atoms act as hydrogen-bond donors/acceptors in enzyme inhibition:
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HIV-1 RNase H inhibition : Catechol derivatives (post-demethylation) chelate Mg²⁺ ions in the active site .
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Antimicrobial activity : Acylated derivatives disrupt bacterial cell membranes .
Mechanistic Insights
Scientific Research Applications
Anticancer Applications
Recent studies have highlighted the efficacy of 6-Isopropyl[1,2,4]triazolo[1,5-a]pyrimidin-2-amine as a potential anticancer agent.
Case Study: MGC-803 Cells
In a study focusing on MGC-803 cells, this compound was found to have a half-maximal inhibitory concentration (IC50) value of approximately 0.96 μM, demonstrating significant selectivity over non-cancerous cells (GES-1) . The compound's ability to induce apoptosis was confirmed through various assays measuring cell viability and morphological changes.
Antiviral Applications
Another promising application of this compound lies in its antiviral properties. Studies have explored its potential as an inhibitor of HIV replication.
Inhibition of HIV RNase H
Research has demonstrated that derivatives based on the triazolo[1,5-a]pyrimidine scaffold can inhibit HIV RNase H function. Key findings include:
- Identification of allosteric sites that allow for effective inhibition without affecting reverse transcriptase activity.
- Compounds derived from this scaffold showed activity in the low micromolar range against HIV strains .
Synthesis and Structural Variations
The synthesis of this compound involves multi-step reactions that can be optimized for yield and purity. Variations in the synthesis process have been documented to produce different analogs with varying biological activities.
| Synthesis Method | Yield | Comments |
|---|---|---|
| Reaction with β-diketones | High | Efficient pathway for obtaining derivatives. |
| Multi-component reactions | Moderate | Useful for generating diverse bioactive scaffolds. |
Mechanism of Action
The mechanism of action of 6-Isopropyl[1,2,4]triazolo[1,5-a]pyrimidin-2-amine involves its interaction with specific molecular targets within biological systems. The compound is known to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can disrupt various biochemical pathways, leading to the observed biological effects. The exact molecular targets and pathways involved may vary depending on the specific application and context.
Comparison with Similar Compounds
Table 2: Key Physicochemical Comparisons
- The isopropyl group in the target compound likely enhances lipophilicity compared to methyl derivatives but reduces water solubility. This balance may improve membrane permeability in drug delivery .
Biological Activity
6-Isopropyl[1,2,4]triazolo[1,5-a]pyrimidin-2-amine is a heterocyclic compound belonging to the triazolopyrimidine class. Its unique structure, characterized by a triazole ring fused with a pyrimidine ring and an isopropyl group at the 6th position, has attracted significant attention in medicinal chemistry. This article explores its biological activities, including potential therapeutic applications and mechanisms of action.
The compound's chemical structure can be represented as follows:
- Molecular Formula : C8H11N5
- CAS Number : 85599-36-6
The presence of the isopropyl group enhances its lipophilicity, which may influence its biological interactions.
Synthesis
The synthesis of this compound typically involves cyclization reactions. A common method includes reacting 3-amino-1,2,4-triazole with isopropyl isocyanate under reflux conditions in the presence of zinc chloride as a catalyst. This method can be optimized for industrial production using continuous flow synthesis or microwave-assisted techniques to improve yield and purity .
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives of triazolopyrimidines have shown significant antiproliferative effects against various cancer cell lines. The compound's mechanism often involves inhibition of tubulin polymerization, which disrupts mitotic processes in cancer cells.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | HeLa | 0.45 | Tubulin polymerization inhibition |
| Similar derivatives | A549 | 0.53 | Induction of apoptosis |
| Other analogs | HT-29 | 0.30 | Cell cycle arrest in G2/M phase |
The activity of these compounds often varies based on structural modifications; for example, the introduction of different substituents can enhance or diminish their effectiveness .
Antimicrobial Activity
In addition to its anticancer properties, this compound has demonstrated antimicrobial activity. Studies have reported that certain triazolopyrimidine derivatives exhibit comparable efficacy to established antibiotics against bacterial and fungal strains.
| Activity Type | Reference Drug | Efficacy |
|---|---|---|
| Antibacterial | Ampicillin | Comparable |
| Antifungal | Fluconazole | Comparable |
These findings suggest that this compound could serve as a lead structure for developing new antimicrobial agents .
The biological activity of this compound largely stems from its ability to interact with specific enzymes and biological macromolecules. It is known to inhibit key enzymes by binding to their active sites, thereby blocking substrate access and disrupting metabolic pathways crucial for cell survival and proliferation.
Case Studies
Several case studies have been conducted to evaluate the biological effects of this compound:
- In vitro Studies : Research involving HeLa and A549 cell lines showed that treatment with the compound led to significant cell death through apoptosis and cell cycle arrest .
- In vivo Studies : Animal models have demonstrated that derivatives exhibit reduced tumor growth rates compared to controls when administered at specific dosages .
- Comparative Analysis : When compared with other triazolopyrimidine derivatives lacking the isopropyl group, this compound displayed enhanced potency against various cancer types .
Q & A
Q. What are the common synthetic routes for 6-Isopropyl[1,2,4]triazolo[1,5-a]pyrimidin-2-amine, and how can reaction conditions be optimized for yield?
- Methodological Answer : A fusion-based synthesis approach is widely used for triazolopyrimidine derivatives. For example, similar compounds are synthesized by heating aminotriazoles with carbonyl-containing reagents (e.g., ethyl 3-oxohexanoate) and aldehydes in dimethylformamide (DMF) at controlled temperatures (~10–12 minutes), followed by cooling and crystallization in methanol or ethanol . Key variables for optimization include:
- Solvent choice : Polar aprotic solvents like DMF enhance reactivity.
- Temperature : Short heating periods minimize side reactions.
- Purification : Recrystallization in alcohols improves purity and yield.
Yields >70% are achievable with strict stoichiometric control and inert atmospheres.
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer : Comprehensive characterization involves:
- 1H/13C NMR : To confirm substituent positions and hydrogen environments (e.g., aromatic protons at δ 7.3–8.9 ppm, alkyl groups at δ 1.2–2.6 ppm) .
- Mass Spectrometry (ESI-MS) : Validates molecular weight (e.g., m/z 436.2 [M+H]+ for analogous triazolopyrimidines) .
- IR Spectroscopy : Identifies functional groups (e.g., C=N stretching at ~1600 cm⁻¹, N-H deformation at ~3300 cm⁻¹) .
- Elemental Analysis : Confirms C/H/N ratios within ±0.3% of theoretical values .
Q. What are the recommended protocols for purity analysis and stability testing?
- Methodological Answer :
- HPLC-PDA : Use a C18 column with acetonitrile/water gradients (e.g., 60:40 v/v) to assess purity (>95% threshold).
- Thermogravimetric Analysis (TGA) : Determines decomposition temperatures (e.g., stability up to 190°C for related triazolopyrimidines) .
- Long-term storage : Store at -20°C under argon to prevent oxidation or hydrolysis.
Advanced Research Questions
Q. How can X-ray crystallography be utilized to confirm the molecular structure and intermolecular interactions?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) provides atomic-level resolution. For example, crystals of N-(4-chlorophenyl)-5,7-dimethyl-triazolopyrimidin-2-amine were grown via slow evaporation from methanol and analyzed using SHELX software . Key steps:
- Crystal growth : Optimize solvent polarity (methanol/ethanol mixtures) and temperature (4°C).
- Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) with APEX2 detectors.
- Refinement : Apply SHELXL2014 to resolve hydrogen bonding (e.g., N-H···N interactions at 2.8–3.1 Å) and π-π stacking distances (~3.5 Å) .
Q. What strategies are employed in structure-activity relationship (SAR) studies to evaluate biological activity?
- Methodological Answer : SAR studies involve systematic substitution at positions 5, 6, and 7 of the triazolopyrimidine core. For example:
- Position 6 : Isopropyl groups enhance lipophilicity, improving membrane permeability .
- Position 2 : Amine groups enable hydrogen bonding with biological targets (e.g., enzyme active sites) .
Biological assays (e.g., enzyme inhibition, cytotoxicity) are conducted with analogs (e.g., 6-ethyl-5-methyl derivatives) to correlate substituents with activity .
Q. How do computational docking studies contribute to understanding binding mechanisms with biological targets?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) predicts binding modes and affinity. For triazolopyrimidines targeting enzymes like cannabinoid receptors (CB2):
- Protein preparation : Retrieve CB2 structure from PDB (e.g., 5ZTY), remove water, add charges.
- Ligand preparation : Optimize 6-isopropyl-triazolopyrimidine geometry at B3LYP/6-31G* level.
- Docking parameters : Grid box centered on active site (20 ų), 50 runs per ligand.
- Analysis : Identify key interactions (e.g., π-stacking with Phe117, hydrogen bonds with Ser285) .
Q. How can discrepancies in biological assay data for triazolopyrimidine derivatives be systematically analyzed?
- Methodological Answer : Contradictions often arise from assay conditions or substituent effects. Resolve via:
Q. What are the challenges in achieving regioselectivity during synthesis, and how can they be addressed?
- Methodological Answer : Competing reactions (e.g., triazole vs. pyrimidine ring formation) complicate regioselectivity. Solutions include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
